(S)-(-)-Indoline-2-carboxylic acid (S)-(-)-Indoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 79815-20-6
VCID: VC21543016
InChI: InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
SMILES: C1C(NC2=CC=CC=C21)C(=O)O
Molecular Formula: C9H9NO2
Molecular Weight: 163,17 g/mole

(S)-(-)-Indoline-2-carboxylic acid

CAS No.: 79815-20-6

Cat. No.: VC21543016

Molecular Formula: C9H9NO2

Molecular Weight: 163,17 g/mole

* For research use only. Not for human or veterinary use.

(S)-(-)-Indoline-2-carboxylic acid - 79815-20-6

CAS No. 79815-20-6
Molecular Formula C9H9NO2
Molecular Weight 163,17 g/mole
IUPAC Name (2S)-2,3-dihydro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
Standard InChI Key QNRXNRGSOJZINA-QMMMGPOBSA-N
Isomeric SMILES C1[C@H](NC2=CC=CC=C21)C(=O)O
SMILES C1C(NC2=CC=CC=C21)C(=O)O
Canonical SMILES C1C(NC2=CC=CC=C21)C(=O)O

Chemical Structure and Properties

Molecular Structure and Identification

(S)-(-)-Indoline-2-carboxylic acid consists of an indoline ring system with a carboxylic acid group at the 2-position. The molecule features a stereogenic center at this position, giving rise to its chirality.

ParameterValue
Chemical FormulaC₉H₉NO₂
Molecular Weight163.17-163.18 g/mol
CAS Number79815-20-6
IUPAC Name(S)-2,3-dihydro-1H-indole-2-carboxylic acid
Other Names(S)-(-)-Indoline-2-carboxylic acid, (−)-Indoline-2-carboxylic acid
InChI KeyQNRXNRGSOJZINA-QMMMGPOBSA-N
European Community Number410-860-2, 616-741-3

The molecular structure features a bicyclic system with a benzene ring fused to a nitrogen-containing five-membered ring, with the carboxylic acid group attached to the carbon adjacent to the nitrogen atom .

Physical and Chemical Properties

(S)-(-)-Indoline-2-carboxylic acid appears as a white to off-white crystalline powder or solid under normal conditions . Its physical state at room temperature is solid, and it is recommended to be stored in a cool, dark place below 15°C .

PropertyCharacteristic
Physical State (20°C)Solid
AppearanceWhite to off-white crystalline powder
Purity in Commercial Products>95.0% to 99%
Storage RecommendationRoom temperature (preferably in a cool, dark place, <15°C)
SolubilitySoluble in polar solvents

The compound possesses a carboxylic acid functional group, which contributes to its acidic properties and reactivity in various chemical transformations .

Synthesis Methods

Industrial Production Methods

The industrial production of (S)-(-)-Indoline-2-carboxylic acid typically involves the synthesis of racemic indoline-2-carboxylic acid followed by resolution of the enantiomers. A patented method describes an efficient process where racemic indoline-2-carboxylic acid is reacted with a chiral amine to form diastereomeric salts, which can then be separated based on their different physical properties .

One significant advancement in the industrial synthesis involves a recycling process for the (2R) isomer, which is formed during the resolution reaction. This development has substantially improved the yield of the desired (S) enantiomer, achieving yields ranging from 50% to 70% starting from racemic indoline-2-carboxylic acid, depending on the number of recycling operations carried out .

Laboratory Synthesis Routes

For laboratory-scale synthesis, indole-2-carboxylic acid serves as a precursor, which can be prepared from nitrotoluene and diethyl oxalate as the main raw materials. The process involves condensation under the catalysis of ferrous hydroxide, followed by atmospheric distillation and reduction with hydrazine hydrate .

The detailed patented synthesis process includes:

  • Reacting racemic indoline-2-carboxylic acid with a chiral amine (preferably (R)-α-methylbenzylamine)

  • Isolating the salt of the (S) isomer in crystalline form

  • Treating this salt with hydrochloric acid to yield (S)-(-)-Indoline-2-carboxylic acid

  • Recycling the mixture enriched in the (R) isomer through racemization with sodium hydroxide solution under specific conditions (140-200°C, 5-15 bars)

Applications and Uses

Pharmaceutical Applications

(S)-(-)-Indoline-2-carboxylic acid plays a crucial role in pharmaceutical synthesis, particularly in the production of enantiomerically pure compounds . One of its most significant applications is in the synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure .

Catalytic Applications

(S)-(-)-Indoline-2-carboxylic acid serves as a catalyst for enantioselective cyclopropanations, which are important transformations in organic synthesis . Research published in the Journal of the American Chemical Society identifies it as part of a new class of iminium catalysts based on the concept of directed electrostatic activation (DEA). This novel organocatalytic mechanism exploits dual activation of ylides and represents a significant advancement in asymmetric synthesis methodology .

Research Applications

In research settings, (S)-(-)-Indoline-2-carboxylic acid has been investigated for its potential to create conformational switches in peptides, which could have applications in the design of peptide-based therapeutics and in understanding protein folding dynamics . Despite challenges in its reactivity, researchers have successfully synthesized and characterized a series of di- and tri-peptides containing (S)-(-)-Indoline-2-carboxylic acid, which can be further incorporated into more complex and longer sequences .

Reactivity and Chemical Behavior

General Reactivity

The reactivity of (S)-(-)-Indoline-2-carboxylic acid is primarily dictated by its carboxylic acid group and the nitrogen atom in the indoline ring. The compound can participate in various organic reactions, including esterification, amide formation, and peptide coupling reactions .

The sterically hindered nature of the carboxylic acid group, due to its position adjacent to the chiral center, affects its reactivity in certain transformations. This steric hindrance can be both a challenge and an advantage, depending on the desired application .

Challenges in Peptide Chemistry

Recent research has highlighted specific challenges in utilizing (S)-(-)-Indoline-2-carboxylic acid in peptide chemistry. The compound exhibits low reactivity in peptide coupling reactions and has a strong inclination to form diketopiperazines, which can limit its application in longer peptide sequences .

These limitations have prompted research into alternative synthetic strategies to overcome these challenges. Studies have explored various reaction conditions and coupling agents to improve the efficiency of incorporating (S)-(-)-Indoline-2-carboxylic acid into peptide sequences .

SupplierProduct SpecificationsPrice Range (as of 2025)
Sigma-Aldrich99% purity$30.00 per 1g
TCI America>95.0% purity$21.00 per 1g, $66.00 per 5g
Thermo Scientific Chemicals97+% purity$71.65 per 5g (discounted from $84.20)
Santa Cruz BiotechnologyNot specified$30.00 per 1g

The compound is typically packaged in glass bottles with plastic inserts and is available in various quantities ranging from 1g to 5g for research purposes .

Quality Specifications

Commercial suppliers provide (S)-(-)-Indoline-2-carboxylic acid with varying levels of purity, typically ranging from >95% to 99%. Quality control methods employed include:

  • Aqueous acid-base titration (assay ≥97.0% to ≤103.0%)

  • Silylated GC analysis (assay ≥97.0%)

  • HPLC for enantiomeric purity assessment (>99.5% in some cases)

Hazard ClassificationDescription
Repr. 2Suspected of damaging fertility or the unborn child
Skin Sens. 1May cause an allergic skin reaction
STOT RE 2May cause damage to organs through prolonged or repeated exposure

The compound is associated with hazard statements H317, H361fd, and H373, indicating its potential for causing skin sensitization, reproductive toxicity, and specific target organ toxicity through repeated exposure .

Recent Research and Developments

Research published in late 2024 has focused on exploring the reactivity of (S)-(-)-Indoline-2-carboxylic acid under various conditions, with the aim of developing synthetic strategies to overcome limitations in its application in peptide chemistry .

Scientists have successfully synthesized and characterized a series of H-(2S)-Ind-OH containing di- and tri-peptides that are ready to be inserted in more complex and longer sequences. This represents a significant advancement in overcoming the challenges associated with the compound's low reactivity and tendency to form diketopiperazines .

The development of efficient peptide coupling methodologies specific to (S)-(-)-Indoline-2-carboxylic acid continues to be an active area of research, with implications for both pharmaceutical development and peptide-based materials science .

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